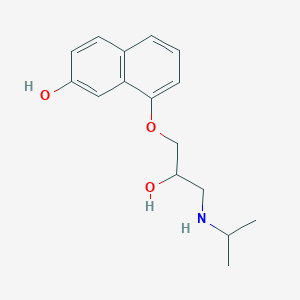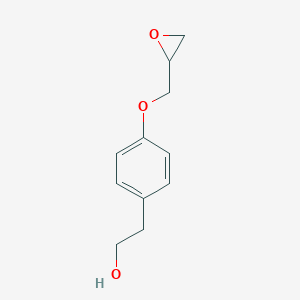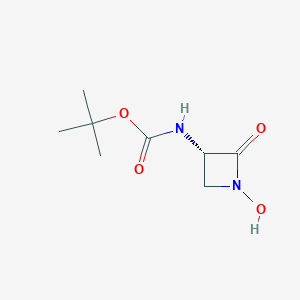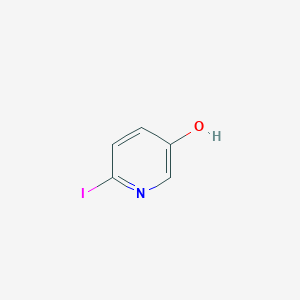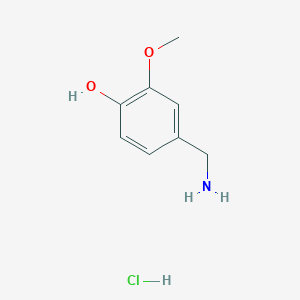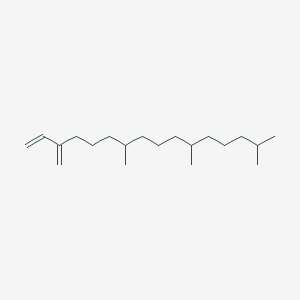
Neophytadiene
Overview
Description
Neophytadiene is a diterpene compound with the molecular formula C20H38 . It is characterized by its structure, which includes a 3-methylidenehexadec-1-ene backbone substituted at positions 7, 11, and 15 by methyl groups . This compound is found in the methanolic extracts of plants such as Crataeva nurvala and Blumea lacera . This compound is known for its anxiolytic-like activity, sedative properties, and antidepressant-like actions .
Mechanism of Action
Target of Action
Neophytadiene, a diterpene found in the methanolic extracts of Crataeva nurvala and Blumea lacera , primarily targets the GABA receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission .
Mode of Action
This compound interacts with its targets, the GABA receptors, in a way that is similar to the benzodiazepine family . It acts as a positive allosteric modulator on GABA A receptors, increasing the opening of the Cl- channel . This action hyperpolarizes neurons, reducing their excitability .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly inhibits the production of nitric oxide (NO) and inflammatory cytokines such as TNF-α, IL-6, and IL-10 . It also modulates the expression of TNF-α, IL1β, NF-κB, iNOS, PI3k/Akt, and MAPK in heart tissue . These pathways are critical in inflammation and neurological disorders .
Pharmacokinetics
It is known that the compound is administered orally in doses ranging from 01 to 10 mg/kg . The effects of this compound were observed in behavioral tests, suggesting that it is bioavailable and can cross the blood-brain barrier .
Result of Action
This compound exhibits anxiolytic-like activity and anticonvulsant actions . In behavioral tests, it showed anxiolytic-like activity only at a high dose (10 mg/kg) in the elevated plus-maze and hole-board tests . It also showed anticonvulsant actions in the 4-aminopyridine and pentylenetetrazole-induced seizures test . It had no sedative or locomotor effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of inhibitors such as flumazenil can abolish the anxiolytic-like and anticonvulsant effects of this compound
Biochemical Analysis
Biochemical Properties
Neophytadiene interacts with several biomolecules in biochemical reactions. In studies, it has been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin (IL-6 and IL-10) in both in vitro and in vivo conditions . These interactions suggest that this compound may play a role in modulating inflammatory responses.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, in macrophages, this compound can suppress LPS-induced inflammatory responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it modulates the expression of TNF-α, IL1β, NF-κB, iNOS, PI3k/Akt, and MAPK in heart tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been suggested to interact with GABA receptors, potentially influencing neuronal excitability . Furthermore, it significantly inhibits the NO production and inflammatory cytokines TNF-α, IL-6, and IL-10, confirming its anti-inflammatory potential .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it has been observed to exhibit anxiolytic-like activity and anticonvulsant actions in certain doses and conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to exhibit anxiolytic-like activity only at a high dose (10 mg/kg) in the elevated plus-maze and hole-board tests, and anticonvulsant actions in the 4-aminopyridine and pentylenetetrazole-induced seizures test .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neophytadiene can be synthesized by dehydrating phytyl alcohol in a single step. The process involves using strong dehydrating agents to convert phytyl alcohol into this compound .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as marine algae and certain plants. The extraction process typically involves solvent extraction followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Neophytadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and halogenated compounds .
Scientific Research Applications
Neophytadiene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Neophytadiene can be compared with other similar diterpenes such as:
Phytol: Like this compound, phytol is a diterpene alcohol found in plants. phytol lacks the methylidene group present in this compound.
Geranylgeraniol: This compound is another diterpene alcohol but has a different structure and lacks the specific methyl substitutions found in this compound.
Uniqueness: this compound’s unique structure, with its specific methyl substitutions and methylidene group, distinguishes it from other diterpenes. This unique structure contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
7,11,15-trimethyl-3-methylidenehexadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGCIPAMWNKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964657 | |
| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-96-1 | |
| Record name | Neophytadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,11,15-Trimethyl-3-methylidenehexadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOPHYTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEOPHYTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


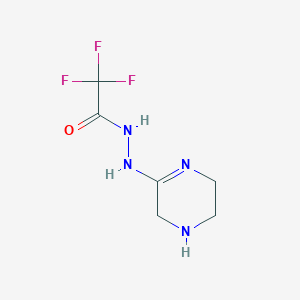
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)
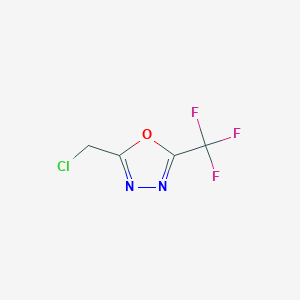
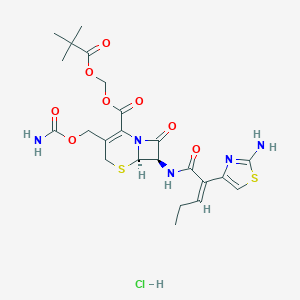
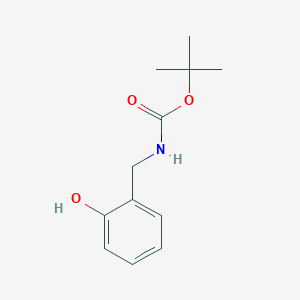
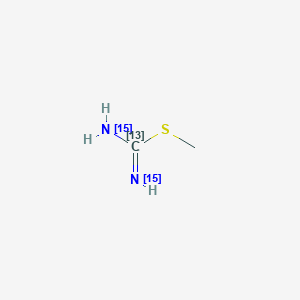

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)
